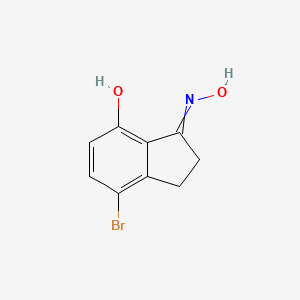

4-Bromo-7-hydroxyindan oxime

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8BrNO2 |

|---|---|

Poids moléculaire |

242.07 g/mol |

Nom IUPAC |

7-bromo-3-hydroxyimino-1,2-dihydroinden-4-ol |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2 |

Clé InChI |

BFCCIMYTKKPKND-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=NO)C2=C(C=CC(=C21)Br)O |

Synonymes |

4-bromo-7-hydroxyindan oxime S 75029 S-75029 S75029 |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 7 Hydroxyindan Oxime

Retrosynthetic Analysis of the 4-Bromo-7-hydroxyindan Oxime Structure

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgyoutube.comslideshare.net For this compound, the analysis begins with the oxime functional group.

Functional Group Interconversion (FGI): The oxime is logically disconnected to its corresponding ketone, 4-Bromo-7-hydroxyindan-1-one. This is a standard and high-yielding transformation in the forward sense, typically achieved by reacting the ketone with hydroxylamine (B1172632).

Disconnection of the Indan (B1671822) Core: The 4-Bromo-7-hydroxy-1-indanone precursor is further broken down. The most common strategy for forming the five-membered ring of the indanone is an intramolecular Friedel-Crafts acylation. beilstein-journals.orgnih.gov This approach disconnects the C4a-C5 bond, leading to a 3-arylpropionic acid derivative, specifically 3-(2-bromo-5-hydroxyphenyl)propionic acid.

Simplification of Precursors: The 3-(2-bromo-5-hydroxyphenyl)propionic acid can be traced back to simpler aromatic precursors like 2-bromo-5-hydroxybenzaldehyde (B121625) or a related phenol, which can be assembled through electrophilic aromatic substitution and chain extension reactions.

This analysis highlights that the key challenge lies in the controlled synthesis of the substituted indanone core.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key intermediate, 4-Bromo-7-hydroxy-1-indanone, requires careful management of functional groups. One documented pathway involves the construction of a cyclopenta[e]indazole-7(1H)-one, which serves as a precursor to the desired indanone framework. acs.org In a specific example, a propanoic acid derivative undergoes Dieckmann condensation followed by decarboxylation under acidic conditions to build the cyclopentanone (B42830) ring fused to a heterocyclic precursor, ultimately yielding the ketone. acs.org

Functional group interconversions are critical. For instance, if starting from an aniline (B41778) derivative, a Sandmeyer reaction (diazotization followed by treatment with a copper(I) halide) can be used to introduce the bromo group at the desired position. researchgate.net Similarly, a hydroxyl group can be introduced via nucleophilic aromatic substitution or from an methoxy-substituted precursor through demethylation.

Key Reaction Steps for Indan Core Formation and Bromination

The formation of the indan-1-one core is a pivotal step in the synthesis.

Intramolecular Friedel-Crafts Acylation: This is the most prevalent method for constructing the indanone system. nih.gov A 3-arylpropionic acid is first converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. chemicalbook.com This intermediate is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), to catalyze the intramolecular cyclization onto the aromatic ring, forming the five-membered ketone ring. beilstein-journals.orgchemicalbook.com A detailed example for the synthesis of 4-bromo-1-indanone (B57769) from 3-(2-bromophenyl)propanoic acid using thionyl chloride and then AlCl₃ reports a high yield of 86%. chemicalbook.com A similar strategy can be applied to a 3-(2-bromo-5-hydroxyphenyl)propionic acid precursor, though the presence of the hydroxyl group may require a protecting group strategy to prevent side reactions.

Bromination: The bromo substituent can be introduced at different stages.

Starting Material: One can begin with an already brominated aromatic compound, such as 2-bromophenol, and build the propionic acid side chain before cyclization.

Direct Bromination: Alternatively, a pre-formed 7-hydroxyindan-1-one can be brominated. cdnsciencepub.com Electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can install the bromine atom at the electron-rich position 4, activated by the ortho-hydroxyl group.

Formation of the Oxime Functionality: Reaction Conditions and Yield Optimization

The final step in the synthesis is the conversion of the ketone group in 4-Bromo-7-hydroxy-1-indanone to an oxime. This is a condensation reaction with hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com

The reaction is generally straightforward and high-yielding. A base, such as sodium acetate, pyridine, or sodium hydroxide, is added to liberate the free hydroxylamine from its salt. The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. Mild heating may be required to drive the reaction to completion. For other substituted indanones, the reaction of the ketone with n-butylnitrite has also been used to form the keto-oxime. nih.gov Optimizing the pH, temperature, and reaction time is key to maximizing the yield and minimizing potential side reactions.

| Ketone Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Substituted 1-Indanone | n-Butylnitrite | Not specified | Not specified | Keto-oxime | Not specified | nih.gov |

| 2-Indanone | Hydroxylamine, H₂SO₄, AcOH | Not specified | 20-25 °C, 3 atm H₂ | 2-Indanone Oxime | Not specified | mdpi.comencyclopedia.pub |

This table presents generalized conditions for indanone oximation based on available literature for related structures.

Development of Stereoselective Synthetic Pathways

Oximes derived from unsymmetrical ketones, such as this compound, can exist as two geometric isomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the substituents on the former carbonyl carbon. The development of stereoselective pathways is crucial if one isomer has desired properties.

Methods to control or separate these isomers include:

Acid-Catalyzed Isomerization: It has been demonstrated that treating a mixture of (E) and (Z) isomers of aryl alkyl oximes with a protic acid (like HCl) or a Lewis acid under anhydrous conditions can lead to the precipitation of the hydrochloride salt of the more stable (E) isomer in high purity (>98%). google.com Neutralization of this salt then yields the pure (E)-oxime. google.com

Chromatographic Separation: The (E) and (Z) isomers often have different polarities and can be separated using standard chromatographic techniques like column chromatography.

Directed Synthesis: Specific reaction conditions during the oximation can sometimes favor the formation of one isomer over the other. DFT mechanistic studies on iridium-catalyzed hydrogenation of oximes suggest that the stereoselectivity is determined in the hydride transfer step, highlighting the potential for catalyst-controlled stereoselective synthesis. nih.gov One-pot methods for synthesizing α-diazo oxime ethers have also shown high stereoselectivity. tandfonline.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several steps in the synthesis of this compound can benefit from catalysis.

Indan Core Formation:

Lewis and Brønsted Acids: Beyond stoichiometric AlCl₃, catalytic amounts of strong acids like trifluoromethanesulfonic acid (TFSA) or metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can effectively promote intramolecular Friedel-Crafts reactions. beilstein-journals.orgnih.gov

Transition Metal Catalysis: A variety of transition metals are used to construct the indanone ring. Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is a powerful method. organic-chemistry.org Rhodium organic-chemistry.org and iridium nih.gov catalysts have been employed in Nazarov cyclizations to form indanones. A one-pot synthesis of 2,3-disubstituted indanones has been achieved using a catalytic amount of SbF₅ with an alcohol additive, proceeding through an alkyne-carbonyl metathesis and Nazarov cyclization sequence. acs.orgorganic-chemistry.org

| Reaction Type | Catalyst | Substrate Type | Key Features | Reference(s) |

| Friedel-Crafts Acylation | Metal Triflates (Sc, Yb, Dy) | Meldrum's Acid Derivatives | Efficient catalysis for intramolecular acylation. | beilstein-journals.orgnih.gov |

| Nazarov Cyclization | Cu(OTf)₂, Ir(III) complexes | Dienones | High diastereoselectivity, mild conditions. | nih.gov |

| Carbonylative Cyclization | Palladium Complexes | Unsaturated Aryl Iodides | Good to excellent yields for indanone formation. | organic-chemistry.org |

| Alkyne-Aldehyde Coupling | SbF₅ / EtOH | Phenylalkynes, Aldehydes | One-pot, highly stereoselective for trans-indanones. | acs.orgorganic-chemistry.org |

Oxime Formation and Reactions: While the oximation itself is not typically catalytic, subsequent reactions of the oxime can be. Copper-catalyzed coupling of indanone oxime acetates with thiols allows for further functionalization of the indenone ring system. rsc.org

Green Chemistry Principles in Synthetic Route Design for the Compound

Applying green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Alternative Solvents: The use of hazardous solvents like dichloromethane (B109758) in Friedel-Crafts reactions can be replaced with greener alternatives. Some syntheses of indanone derivatives have been developed using water organic-chemistry.org or recyclable ionic liquids. chemmethod.comacs.org A task-specific ionic liquid, 2-hydroxyethylammonium formate, has been shown to catalyze the condensation of indan-1,3-dione with aldehydes efficiently at room temperature without any additional solvent. acs.org

Catalysis: As discussed previously, using catalytic amounts of reagents instead of stoichiometric ones (e.g., catalytic Lewis acids instead of molar equivalents of AlCl₃) is a core principle of green chemistry. beilstein-journals.orgnih.gov Heterogeneous catalysts, which can be easily recovered and reused, are particularly advantageous. chemmethod.com

Energy Efficiency: Microwave-assisted synthesis has been applied to intramolecular Friedel-Crafts reactions to produce 1-indanones, often leading to shorter reaction times and good yields. beilstein-journals.org This technique can significantly reduce energy consumption compared to conventional refluxing over many hours. rasayanjournal.co.in

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 7 Hydroxyindan Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic compounds in solution. For 4-Bromo-7-hydroxyindan-1-one oxime, a complete assignment of all proton (¹H) and carbon (¹³C) signals would be the primary objective.

To unravel the complex spin systems and establish connectivity within the molecule, a series of multi-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would reveal proton-proton coupling networks, identifying which protons are adjacent to one another. For instance, it would be used to map the connections between the protons on the five-membered ring of the indan (B1671822) scaffold.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule, such as connecting the aromatic ring protons to the carbons of the indan core and the oxime functionality.

A hypothetical data table for the NMR assignments of 4-Bromo-7-hydroxyindan-1-one oxime, which would be generated from these experiments, is presented below. Note: This data is illustrative and not based on experimental results.

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 158.5 (C=N) | - | - | H-2, H-9 |

| 2 | 30.1 (CH₂) | 2.95 (t, J=7.0) | H-3 | C-1, C-3, C-3a, C-9 |

| 3 | 25.5 (CH₂) | 3.10 (t, J=7.0) | H-2 | C-2, C-3a, C-4 |

| 3a | 135.2 | - | - | H-3, H-4 |

| 4 | 118.9 | - | - | H-5 |

| 5 | 125.4 (CH) | 7.20 (d, J=8.5) | H-6 | C-3a, C-4, C-6, C-7, C-7a |

| 6 | 128.8 (CH) | 7.40 (d, J=8.5) | H-5 | C-4, C-5, C-7, C-7a |

| 7 | 155.0 | - | - | H-6, H-OH |

| 7a | 140.1 | - | - | H-5, H-6, H-2 |

| N-OH | - | 10.5 (s) | - | C-1 |

| 7-OH | - | 9.8 (s) | - | C-6, C-7, C-7a |

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. This can provide information about the molecular structure and packing in the solid state, which may differ from the solution state. It is particularly useful for identifying polymorphism (the existence of multiple crystalline forms).

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established. For 4-Bromo-7-hydroxyindan-1-one oxime, HRMS would be expected to confirm the molecular formula C₉H₈BrNO₂.

Illustrative HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 241.9811 | (Not Available) |

| [M+Na]⁺ | 263.9630 | (Not Available) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: Would be used to identify characteristic absorption bands. For 4-Bromo-7-hydroxyindan-1-one oxime, key expected signals would include O-H stretching from the hydroxyl and oxime groups (typically broad, around 3400-3200 cm⁻¹), C=N stretching of the oxime (around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region, < 800 cm⁻¹).

Raman Spectroscopy: Complements the IR data. Aromatic C-H and C=C stretching vibrations would likely be prominent.

Illustrative Vibrational Spectroscopy Data:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl, oxime) | 3400-3200 | 3400-3200 |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | 3000-2850 | 3000-2850 |

| C=N (oxime) | ~1650 | ~1650 |

| C=C (aromatic) | 1600, 1475 | 1600, 1475 |

| C-Br | < 800 | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of 4-Bromo-7-hydroxyindan-1-one oxime would show absorption maxima (λ_max) corresponding to the electronic transitions within the substituted aromatic ring and the conjugated oxime system. The solvent used for the analysis can influence the position of these maxima.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

The gold standard for unambiguously determining the three-dimensional structure of a crystalline compound is Single-Crystal X-ray Diffraction. This technique would require growing a suitable single crystal of 4-Bromo-7-hydroxyindan-1-one oxime. The resulting data would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding. This would definitively establish the stereochemistry of the oxime (E or Z isomer) and the conformation of the five-membered ring.

Circular Dichroism (CD) Spectroscopy for Chiral Information

The oxime functional group in 4-Bromo-7-hydroxyindan oxime introduces the potential for stereoisomerism (E/Z isomers), and if a stereocenter is present in the indan core, the molecule would be chiral, existing as a pair of enantiomers. CD spectroscopy serves as an invaluable tool for distinguishing between such enantiomers. nih.gov The resulting CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. This is often expressed as molar ellipticity ([θ]), which normalizes the data for concentration and path length, allowing for comparison between different samples.

A key feature of a CD spectrum is the Cotton effect, which is the characteristic change in sign of the CD signal in the vicinity of an absorption band of a chromophore. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers near the chromophore. For enantiomers, the CD spectra are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs. nih.gov In the case of this compound, the substituted aromatic ring and the oxime group would act as chromophores, and their electronic transitions would give rise to CD signals if the molecule is chiral.

The determination of the absolute configuration of a chiral molecule like this compound using CD spectroscopy typically involves a comparative approach. The experimental CD spectrum of an enantiomerically pure sample would be compared with the theoretically predicted spectrum for a known absolute configuration (e.g., R or S). These theoretical spectra are often generated using quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule. spark904.nl

Below is a hypothetical representation of the type of data that could be obtained from a CD spectroscopic analysis of the enantiomers of a chiral derivative of this compound. This table illustrates the expected mirror-image relationship between the Cotton effects of the two enantiomers.

Hypothetical CD Spectroscopic Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Cotton Effect |

| Enantiomer A | 280 | +15,000 | Positive |

| 250 | -10,000 | Negative | |

| Enantiomer B | 280 | -15,000 | Negative |

| 250 | +10,000 | Positive |

This illustrative data shows that at a wavelength of 280 nm, Enantiomer A exhibits a positive Cotton effect, while Enantiomer B shows a negative Cotton effect of the same magnitude. The opposite is observed at 250 nm. This perfect mirroring is the hallmark of enantiomers in CD spectroscopy. By comparing such experimental data with computationally predicted spectra for the R and S configurations, one could definitively assign the absolute stereochemistry of each enantiomer.

Computational Chemistry and Theoretical Investigations of 4 Bromo 7 Hydroxyindan Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

A thorough review of scientific databases reveals a lack of specific studies that have applied DFT calculations to 4-Bromo-7-hydroxyindan oxime. Consequently, no data on its optimized geometry, bond lengths, bond angles, or dihedral angles derived from DFT methods are available for inclusion.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity and electronic transitions.

Currently, there are no published studies that present an MEP or FMO analysis for this compound. Therefore, data regarding its electrostatic potential, HOMO-LUMO energy gap, and other related quantum chemical descriptors are not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a molecule and its behavior in different environments, which is particularly important for understanding its interaction with biological systems.

No specific MD simulation studies focused on this compound have been identified in the existing literature. As a result, there is no information regarding its conformational landscape or dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities.

There is no evidence of this compound being included in any QSAR modeling studies. Therefore, no predictive models for its biological activity based on its structural features have been reported.

Molecular Docking Studies with Relevant Biological Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a small molecule ligand with a biological target, such as a protein or enzyme.

While the parent structure of indanone and its derivatives are of interest in medicinal chemistry, no specific molecular docking studies involving this compound with any biological receptors or enzymes have been published.

Theoretical Studies of Reaction Mechanisms Involving the Compound

Theoretical studies of reaction mechanisms employ computational methods to elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is vital for understanding how a compound is synthesized and how it might be metabolized or participate in chemical transformations.

A review of the literature indicates a lack of theoretical studies on the reaction mechanisms involving this compound.

Pre Clinical Biological Activity and Mechanistic Insights of 4 Bromo 7 Hydroxyindan Oxime in Vitro/in Vivo Research Models

Investigation of Spermicidal Activity in In Vitro Models

In vitro studies have identified 4-Bromo-7-hydroxyindan oxime as a potent spermicidal agent. Research involving the screening of various chelating agents with a ring structure against human spermatozoa revealed that all tested compounds exhibited significant spermicidal effects. nih.govresearchgate.net

Potency and Concentration-Response Relationships

Among the evaluated compounds, this compound, also referred to as S-11, demonstrated the highest potency. nih.govresearchgate.net The lowest effective concentration of this compound required to immobilize human sperm within 20 seconds was determined to be 0.02 mg/ml. nih.govresearchgate.net This highlights its rapid and effective spermicidal action at a low concentration.

Spermicidal Potency of this compound

| Parameter | Value | Timeframe | Sperm Source |

|---|

Mechanism of Sperm Immobilization and Viability Reduction (e.g., chelating properties)

The spermicidal activity of this compound is attributed to its nature as a chelating agent. nih.govresearchgate.netjabfm.org While the precise molecular interactions are not fully detailed in the provided information, chelating agents are known to bind to metal ions, which can be crucial for various physiological functions in sperm, such as enzyme activity and membrane stability. By sequestering these essential ions, the compound likely disrupts critical biochemical pathways, leading to the rapid immobilization and loss of viability of spermatozoa.

Exploration of Other Potential Bioactivities in In Vitro Cellular and Biochemical Assays

Beyond its spermicidal effects, the broader bioactivity of indane derivatives is a subject of scientific interest. For instance, indane-1,3-dione, a related structural scaffold, has been investigated for various biological activities, including as a building block for molecules with potential applications in medicinal chemistry. mdpi.com While direct studies on other bioactivities of this compound are not specified, the parent indanone structure is found in compounds with known biological effects, suggesting a potential for diverse pharmacological properties within this chemical class. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The initial screening that identified this compound as the most potent among eleven chelating agents with a ring structure provides foundational insight into the structure-activity relationship (SAR) of this class of compounds. nih.govresearchgate.net This suggests that the specific combination of the bromo and hydroxy substituents on the indan (B1671822) oxime core is critical for its high spermicidal efficacy. Further detailed SAR studies would be necessary to systematically explore how modifications to the indan ring, the oxime group, and the substituents at various positions would alter the spermicidal potency and toxicity profile.

In Vivo Research Model Studies for Proof-of-Concept and Efficacy Evaluation (e.g., animal models for preclinical contraception research)

The promising in vitro results for this compound led to its evaluation in preclinical animal models to establish proof-of-concept and assess its efficacy as a contraceptive agent. nih.govjabfm.org These studies in animal models are a crucial step in the preclinical development of new contraceptive compounds. jabfm.org

Preclinical In Vitro and In Vivo Toxicity Assessments in Research Models (e.g., studies in rabbit tissues, teratologic screening)

Preclinical safety evaluation of this compound has been conducted in various research models. The compound exhibited the lowest toxicity among the eleven spermicidal agents tested, with an acute LD50 of 2936 mg/kg. nih.gov

In local irritation studies using rabbits, this compound at a concentration of 0.02 mg/ml did not cause any irritation to the conjunctiva or the quadriceps femoris muscle. nih.gov Furthermore, long-term administration studies in rabbits, involving daily vaginal pessaries containing 1 or 10 mg of the compound for 90 days (six times a week), revealed no pathological changes in major organs such as the heart, liver, kidney, spleen, lung, and vagina. nih.gov

Initial teratologic screening was also performed. jabfm.org When vaginal pessaries containing 8 or 40 mg of this compound were administered to rabbits from day 7 to day 15 after mating, no significant abnormalities were observed in the general appearance, viscera, or bone development of the fetuses. nih.gov

Preclinical Toxicity and Safety Assessment of this compound

| Test | Model | Concentration/Dose | Outcome |

|---|---|---|---|

| Acute Toxicity (LD50) | Not Specified | 2936 mg/kg | Lowest toxicity among tested compounds |

| Local Irritation | Rabbit | 0.02 mg/ml | No irritation to conjunctiva or quadriceps femoris muscle |

| Sub-chronic Toxicity | Rabbit | 1 or 10 mg daily for 90 days | No pathological changes in major organs or vagina |

Mechanistic Elucidation of Biological Actions at a Molecular Level

The preclinical biological activity of this compound has been primarily investigated in the context of its potent spermicidal effects. Research indicates that this compound is a highly effective agent for immobilizing human spermatozoa in in vitro settings. nih.gov The molecular mechanism underlying this activity is principally attributed to its nature as a chelating agent. nih.gov

Observational studies on a series of eleven chelating agents with a ring structure identified this compound, also referred to as S-11, as the most potent spermicide. nih.gov The compound demonstrated the lowest effective concentration for immobilizing sperm within 20 seconds. nih.gov While the precise molecular interactions have not been fully delineated, the spermicidal action of chelating agents is generally understood to involve the sequestration of metal ions that are crucial for sperm function. google.com

Calcium ions (Ca²⁺), in particular, are known to be essential for regulating sperm motility. nih.govmdpi.com Chelating agents can disrupt the extracellular concentration of these ions, leading to a loss of sperm motility. google.com Although direct studies on the effect of this compound on sperm calcium channels or membrane potential are not available in the reviewed literature, the mechanism is hypothesized to be similar to that of other well-studied chelating agents.

The table below summarizes the key findings from in vitro studies on the spermicidal activity of this compound.

| Parameter | Finding | Reference |

| Biological Activity | Potent spermicidal agent | nih.gov |

| Mechanism Class | Chelating agent | nih.gov |

| In Vitro Model | Human spermatozoa | nih.gov |

| Effective Concentration | 0.02 mg/ml for sperm immobilization within 20 seconds | nih.gov |

| Comparative Potency | Most potent among eleven tested chelating agents with a ring structure | nih.gov |

It is important to note that while the spermicidal activity is well-documented, detailed research into the specific molecular targets, such as enzyme inhibition or interactions with sperm membrane proteins, is not extensively covered in the available scientific literature for this particular compound. The understanding of its mechanism is largely inferred from its classification as a chelating agent and the known roles of metal ions in sperm physiology.

Chemical Reactivity and Derivatization Strategies for 4 Bromo 7 Hydroxyindan Oxime

Reactions at the Oxime Moiety

The oxime group (C=N-OH) is a versatile functional group known to participate in a variety of chemical transformations. Its reactivity provides a key handle for introducing structural diversity.

Reduction to Primary Amines: One of the most common reactions of oximes is their reduction to the corresponding primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a transition metal catalyst. For instance, the reduction of related indanone oximes to yield aminoindans is a well-established synthetic route. google.comgoogle.com Applying this to 4-bromo-7-hydroxyindan oxime would yield 1-amino-4-bromo-7-hydroxyindan, a valuable building block for further functionalization.

Hydrolysis to Ketones: The oxime can be converted back to its parent ketone, 4-bromo-7-hydroxy-1-indanone, through hydrolysis under acidic conditions. This reaction is essentially the reverse of the oxime's formation and can be useful if the oxime is employed as a protecting group for the ketone.

Beckmann Rearrangement: Under acidic conditions (e.g., using PCl₅, H₂SO₄, or TsCl), oximes can undergo the Beckmann rearrangement to form substituted amides. For this compound, this rearrangement would lead to a ring-expanded lactam, specifically a derivative of dihydroisoquinolinone. The Schmidt reaction on related indan-2-ones, which also results in ring expansion, demonstrates the susceptibility of the indan (B1671822) skeleton to such rearrangements. rsc.org

O-Alkylation and O-Acylation: The hydroxyl group of the oxime is nucleophilic and can be derivatized to form oxime ethers and esters. Reaction with alkyl halides or sulfates in the presence of a base would yield O-alkylated oximes, while reaction with acyl chlorides or anhydrides would produce O-acylated derivatives. These modifications can significantly alter the steric and electronic properties of the molecule.

Table 1: Potential Reactions at the Oxime Moiety

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Reduction | H₂, Pd/C or LiAlH₄ | 1-Amino-4-bromo-7-hydroxyindan |

| Hydrolysis | H₃O⁺, heat | 4-Bromo-7-hydroxy-1-indanone |

| Beckmann Rearrangement | H₂SO₄ or PCl₅ | Substituted Dihydroisoquinolinone |

| O-Alkylation | R-X, Base | 4-Bromo-7-(alkoxyimino)indan-1-ol |

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the 7-position is another key site for derivatization, allowing for the introduction of a wide array of substituents through ether and ester linkages.

Etherification: The hydroxyl group can be converted into an ether (-OR) via reactions like the Williamson ether synthesis, involving deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide. This allows for the introduction of various alkyl and aryl side chains. Patent literature describes the synthesis of related aryl ethers from hydroxyl-substituted indanones, highlighting the feasibility of this transformation. google.comepo.org

Esterification: Acylation of the phenolic hydroxyl group with acyl chlorides or anhydrides under basic conditions yields the corresponding esters (-OCOR). This modification introduces an ester functionality, which can act as a prodrug moiety or modulate the compound's biological activity. The formation of carbamate (B1207046) esters from hydroxy-indan derivatives has also been reported. google.com

Protection: In multi-step syntheses, the phenolic hydroxyl may need to be protected to prevent it from interfering with reactions at other sites. Common protecting groups for phenols, such as benzyl (B1604629) (Bn), methoxymethyl (MOM), or silyl (B83357) ethers (e.g., TBDMS), can be employed and later removed under specific conditions.

Reactions at the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. sci-hub.se This functionality is crucial for extending the molecular scaffold.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters is a powerful method for forming new carbon-carbon bonds. This reaction would allow the introduction of a wide variety of aryl or vinyl substituents at the 4-position, replacing the bromine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. It provides a direct route to N-arylated analogs. The use of modern palladium catalysts has been shown to be effective for the amination of various aryl bromides. acs.org

Sonogashira Coupling: The reaction of the aryl bromide with terminal alkynes, catalyzed by palladium and copper complexes, yields substituted alkynes. This introduces a linear, rigid linker into the molecular structure.

Other Cross-Coupling Reactions: Other useful transformations include the Heck reaction (with alkenes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents).

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles. A patented synthesis demonstrates the displacement of a bromine at the 4-position of an indanone derivative with a thioacetate (B1230152) salt, catalyzed by palladium. google.com

Modifications of the Indan Ring System

While reactions on the saturated portion of the indan ring are less common than derivatization of the primary functional groups, some modifications are possible, particularly on the precursor ketone.

α-Functionalization: The C2-methylene group in the parent ketone, 4-bromo-7-hydroxy-1-indanone, is adjacent to the carbonyl and can be functionalized. For instance, bromination at this position can occur to yield a 2-bromo-indanone derivative, which serves as an intermediate for further substitutions. nih.govbeilstein-journals.org

Aldol (B89426) Condensation: The C2-methylene protons are acidic and can participate in base-catalyzed aldol condensation reactions with aldehydes or ketones, leading to 2-substituted indanone derivatives.

Synthesis of Libraries of this compound Analogs for SAR Studies

The presence of three distinct reactive sites on the this compound scaffold makes it an ideal candidate for the generation of chemical libraries for structure-activity relationship (SAR) studies. A combinatorial or parallel synthesis approach can be envisioned to rapidly produce a large number of analogs.

A potential strategy would involve a multi-step sequence where diversity is introduced at each stage:

Core Preparation: Start with the precursor, 4-bromo-7-hydroxy-1-indanone. sigmaaldrich.com

Derivatization of Hydroxyl Group: React a portion of the starting material with a library of alkylating or acylating agents (R¹-X) to modify the 7-hydroxy group.

Derivatization of Bromine Atom: Subject the resulting products to a library of cross-coupling partners (e.g., R²-B(OH)₂ for Suzuki coupling) to functionalize the 4-position.

Oxime Formation: Convert the ketone functionality of the doubly-derivatized indanones into oximes. Further diversity could be introduced here by using substituted hydroxylamines (H₂N-OR³) to generate various oxime ethers.

This systematic approach allows for the exploration of the chemical space around the core scaffold, which is essential for optimizing biological activity, such as the observed spermicidal effects, and understanding the key structural features required for potency. jabfm.org

Table 2: Hypothetical Combinatorial Library Synthesis

| Scaffold | R¹ at 7-position (Etherification) | R² at 4-position (Suzuki Coupling) | R³ at Oxime (O-alkylation) |

|---|---|---|---|

| Indan-1-one | -H, -CH₃, -Bn | -Br, -Ph, -Thienyl | -OH, -OCH₃, -OBn |

| Library A | Library B | Library C | |

| Resulting Analogs | A₁B₁C₁, A₁B₁C₂, A₁B₂C₁... |

Potential as a Synthetic Intermediate for Complex Molecule Synthesis

Beyond its direct use in SAR studies, this compound and its parent ketone are valuable intermediates for constructing more complex molecules. The indanone scaffold is a privileged structure found in numerous biologically active compounds and natural products. nih.govmdpi.com

The orthogonal reactivity of the three functional groups allows for their selective and sequential manipulation. For example, the bromine atom can be used as a handle for a key cross-coupling step to build a larger molecular framework. Subsequently, the hydroxyl group can be deprotected and functionalized, and the oxime can be reduced to a primary amine, which can then participate in amide bond formation or other reactions. This controlled, stepwise approach makes the compound a powerful building block for synthesizing complex targets in medicinal and materials chemistry. The ability to convert the oxime back to a ketone or rearrange it into a lactam further expands its synthetic utility, providing access to different heterocyclic systems. rsc.org

Advanced Research Applications and Future Directions for 4 Bromo 7 Hydroxyindan Oxime

Development as a Research Probe in Chemical Biology

A chemical probe is a highly selective small molecule used to study the function of a specific protein target within complex biological systems like cells and organisms. promega.com While 4-Bromo-7-hydroxyindan oxime has not been extensively characterized as a chemical probe, its molecular architecture presents significant potential for development in this area. The development of a probe requires demonstrated engagement with a biological target, a change in the target's activity, and a resulting modulation of a cellular phenotype. promega.com

The indan (B1671822) scaffold, coupled with the hydrogen-bonding capacity of the hydroxyl and oxime groups, could facilitate binding to protein active sites. nih.gov The most critical feature for its development as a probe is the bromo-substituent on the aromatic ring. This halogen atom serves as a versatile anchor for synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the attachment of reporter tags, such as fluorophores for imaging applications or affinity tags like biotin (B1667282) for pull-down experiments to identify protein targets (proteomics). mdpi.com Furthermore, minimalist linkers containing both a photo-crosslinking group and a ligation handle could be appended at this position to covalently capture and identify binding partners. mdpi.com The future development of this compound as a chemical probe would involve synthesizing derivatives and screening them for high potency and selectivity against specific biological targets, such as kinases or other enzymes. promega.com

Potential in Materials Science or Other Non-Biological Applications

The functional groups of this compound also suggest its utility in materials science. Oximes are well-established as versatile ligands in coordination chemistry, capable of binding to metal ions through their nitrogen and oxygen atoms. rsc.orgacs.org The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties. researchgate.net The specific complexation of this compound with various transition metals could lead to novel catalysts for organic synthesis or functional materials.

Beyond coordination chemistry, the bromo-aromatic moiety is a key functional group for building larger molecular architectures. It can readily participate in polymerization reactions or be grafted onto surfaces via cross-coupling reactions like the Heck or Suzuki reactions. researchgate.netsigmaaldrich.com This could enable its incorporation into conductive polymers or functional coatings. The indane-1,3-dione scaffold, a close relative of the indan core, has been explored for applications in electronics and photopolymerization, suggesting that indan-based structures are of interest for creating functional organic materials. nih.gov Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this molecule to explore their material properties.

Integration into High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) is a foundational process in drug discovery and chemical biology, allowing for the rapid, automated testing of large numbers of compounds against specific biological targets to identify "hits." bmglabtech.com These hits can then be optimized into more potent and selective leads. bmglabtech.com Small molecules like this compound are ideal candidates for inclusion in HTS compound libraries.

Its relatively simple and accessible structure, derived from the corresponding 4-Bromo-7-hydroxy-1-indanone sigmaaldrich.com, makes it and its derivatives suitable for library synthesis. The conversion of ketones to oximes is a generally robust and high-yielding reaction. nih.gov As a commercially available building block reddychemtech.com, it can be readily acquired for inclusion in screening collections. By integrating this compound into large, diverse chemical libraries, it can be screened against hundreds or thousands of biological targets, such as enzymes and receptors. nih.gov This unbiased approach could uncover unexpected biological activities and identify novel protein targets for this chemical scaffold, providing starting points for new therapeutic or research programs.

Emerging Research Trends and Challenges in Indan-Oxime Chemistry

The chemistry of indane and oxime derivatives is evolving, driven by broader trends in organic synthesis and chemical applications.

Emerging Trends:

Green Chemistry: There is a growing emphasis on developing more sustainable synthetic methods. For oxime synthesis, this includes solvent-free "grindstone" chemistry and the use of environmentally benign solvents like water. nih.govscribd.com Biocatalysis, using enzymes to perform chemical transformations under mild conditions, is also an important trend for creating chiral indane derivatives. acs.org

Metal-Catalyzed Functionalization: Advances in metal-catalyzed reactions continue to provide powerful tools for modifying complex molecules. acs.org For a scaffold like this compound, this includes late-stage functionalization to create diverse derivatives for screening without re-synthesizing the core from scratch.

Supramolecular Chemistry: Oxime derivatives are being explored for their ability to form ordered structures through non-covalent interactions like hydrogen bonding, which is relevant for crystal engineering and the design of molecular sensors. rsc.org

Challenges:

Stereoselectivity: Oximes can exist as E/Z geometric isomers. wikipedia.org Controlling and separating these isomers can be a significant challenge, yet it is often crucial as different isomers may possess different biological activities or material properties.

Regioselectivity: The molecule has multiple potential reaction sites (hydroxyl, oxime, aromatic ring). Achieving selective modification at one site without affecting the others requires careful planning of synthetic routes and protecting group strategies.

Scalability: While many novel synthetic methods work well on a small laboratory scale, scaling them up for the production of larger quantities of material for extensive testing can present significant challenges. scribd.com

Future Perspectives for Academic Investigation of this compound and its Derivatives

The academic investigation of this compound is still in its early stages, leaving a wide field of opportunities for future research. A primary avenue for exploration is the systematic synthesis and evaluation of a chemical library based on this scaffold.

Future academic work could focus on:

Derivative Synthesis: Creating a diverse library of analogues by modifying each of the key functional groups. This includes O-alkylation of the oxime and hydroxyl groups, and substitution of the bromine atom via various cross-coupling reactions (e.g., introducing amines, alkyl chains, or other aromatic systems). researchgate.netwikipedia.org

Biological Screening: Systematically screening this library of derivatives against panels of enzymes (e.g., kinases, proteases) and cellular models of disease to uncover novel biological activities. nih.govsemanticscholar.org

Computational Studies: Employing molecular docking and other computational tools to predict potential biological targets for the scaffold, thereby guiding synthetic efforts and biological testing.

Mechanistic Studies: For any identified "hit" compounds, detailed mechanistic studies would be required to confirm the mode of action and validate the biological target. mdpi.com

Exploration as a Synthetic Intermediate: Using the compound as a starting material for the synthesis of more complex, polycyclic molecules, potentially leading to new classes of heterocyclic compounds. nih.gov

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates numerous opportunities for collaboration across scientific disciplines.

Chemical Biology: Synthetic chemists can design and create novel derivatives, which are then passed to biologists and pharmacologists for testing in cellular and animal models to validate targets and explore physiological effects. promega.com

Materials Science and Engineering: Chemists can synthesize polymers or metal-organic frameworks incorporating the indan-oxime unit, which materials scientists can then characterize for their electronic, optical, or mechanical properties. nih.govacs.org

Computational Science: Experimental chemists can collaborate with computational scientists to build predictive models for the activity of new derivatives, creating a feedback loop that accelerates the discovery of compounds with desired properties.

Environmental Chemistry: Given that some metal-oxime complexes have applications in catalysis and remediation researchgate.net, interdisciplinary teams could explore the potential of this compound-based materials for catalyzing the breakdown of environmental pollutants or for sensing heavy metals.

By leveraging expertise from different fields, the full potential of this versatile chemical scaffold can be explored, potentially leading to new scientific tools, therapeutic leads, and advanced materials.

Q & A

Q. Basic Research Focus

- Key Considerations : Optimize reaction conditions (solvent polarity, temperature, catalyst) to favor oxime formation over competing pathways like oxidation or bromine displacement.

- Methodological Approach :

- Common Pitfalls : Incomplete characterization of intermediates may lead to misinterpretation of reaction pathways .

What spectroscopic techniques are most effective for distinguishing this compound from its tautomers?

Q. Basic Research Focus

- Recommended Techniques :

- Advanced Validation : Pair with DFT calculations to model tautomeric energy barriers and compare simulated/experimental spectra .

How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

Q. Advanced Research Focus

- Data Triangulation Strategy :

- Replicate experiments using standardized buffers (e.g., phosphate vs. acetate) to rule out buffer-specific effects .

- Apply multivariate analysis (e.g., PCA) to decouple pH-dependent degradation from thermal or photolytic pathways .

- Case Study : A 2023 study resolved discrepancies by identifying trace metal ions in buffers as catalysts for oxime hydrolysis .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for Br⁻ displacement .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Validation : Compare computed ΔG‡ values with experimental kinetic data (e.g., Eyring plots) .

How can researchers ensure reproducibility in bioactivity assays involving this compound?

Q. Basic Research Focus

- Protocol Design :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to avoid nonspecific binding) .

- Include positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .

What strategies resolve conflicting hypotheses about the role of this compound in modulating enzyme inhibition?

Q. Advanced Research Focus

- Hypothesis Testing :

- Contradiction Analysis : Reconcile structural data (X-ray crystallography) with kinetic models to refine mechanistic hypotheses .

How should researchers integrate literature data into a meta-analysis of this compound’s physicochemical properties?

Q. Basic Research Focus

- Critical Evaluation :

- Synthesis : Tabulate logP, solubility, and pKa values with error margins to identify outliers (Table 1).

Q. Table 1. Reported Physicochemical Properties of this compound

What experimental controls are essential for validating the catalytic activity of this compound in oxidation reactions?

Q. Advanced Research Focus

- Control Design :

- Blank Reactions : Exclude catalyst to confirm oxime’s role in rate enhancement.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen transfer pathways .

- Statistical Rigor : Apply ANOVA to distinguish signal from noise in low-yield reactions .

Guidance for Further Research

- Interdisciplinary Collaboration : Partner with computational chemists to bridge synthetic and theoretical data gaps .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal (e.g., brominated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.